Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin
Overview
Description
Fatty acids, particularly those that are C18-unsaturated, serve as foundational building blocks for a variety of complex polymers, including those synthesized with bisphenol A and epichlorohydrin. These materials find applications in numerous fields due to their unique structural, chemical, and physical properties.
Synthesis Analysis
The synthesis of polymers from C18-unsaturated fatty acids often involves processes like polymerization and modification reactions. For instance, the ring-opening metathesis polymerization (ROMP) technique has been utilized for fatty acid-functionalized norbornenes derived from various chain lengths, indicating a pathway towards bio-based polymeric materials (Mutlu & Meier, 2010).
Molecular Structure Analysis
The molecular structure of polymers derived from C18-unsaturated fatty acids is characterized by the presence of long carbon chains with one or more double bonds, which significantly influence the materials' properties. Techniques such as comprehensive two-dimensional GC with time-of-flight mass spectrometry (GC×GC/TOF-MS) have been employed to characterize these structures, especially the isomeric forms of fatty acids (Ngo, Dunn, & Hoh, 2013).
Chemical Reactions and Properties
Fatty acid derivatives, including dimers and polymers, exhibit a range of chemical behaviors, such as dimerization and functionalization. The dimerization of fatty acid hydroperoxides, for example, leads to complex products with significant industrial utility (Frankel, Evans, & Cowan, 1960).
Physical Properties Analysis
The physical properties of fatty acid-based polymers are greatly influenced by the fatty acid chain length and degree of unsaturation. Properties such as solubility, melting point, and viscosity are crucial for applications ranging from lubricants to drug delivery systems. For instance, fatty acid methyl esters (FAME) have been studied for their solvent capabilities for epoxy resin pre-polymers, highlighting the impact of chain length and unsaturation on solubilization limits (Medina Gonzalez et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and functional group behavior, play a significant role in the application and performance of fatty acid-based polymers. Studies have shown that the introduction of unsaturation or branching into fatty acid chains can alter the materials' chemical properties, affecting their reactivity and potential applications (Jain et al., 2008).
Scientific Research Applications
Antimicrobial Properties
The antimicrobial activity of fatty acids and their derivatives has been a subject of research due to their potential application in healthcare and preservation. Kabara et al. (1972) explored the bactericidal properties of straight-chain fatty acids and their derivatives, finding that monoenoic and dienoic derivatives exhibit significant inhibitory effects against both gram-positive and gram-negative organisms, indicating their potential as antimicrobial agents (Kabara, Swieczkowski, Conley, & Truant, 1972).
Material Science Applications
In material science, the interest lies in developing sustainable, bio-based materials. Mutlu and Meier (2010) investigated the ring-opening metathesis polymerization (ROMP) of fatty acid functionalized norbornenes, derived from various chain lengths (C6, C8, C10, C12, C14, C16, and C18), to develop bio-based polymeric materials. This research highlights the potential of fatty acid derivatives in the synthesis of environmentally friendly polymers with a wide range of applications, from packaging to automotive parts (Mutlu & Meier, 2010).
Environmental Sustainability
Fatty acids and their derivatives also play a significant role in environmental sustainability. For instance, fatty acid methyl esters (FAME) have been studied for their solubility and interaction with epoxy resins, indicating their potential as biosolvents in the production of epoxy resins. Medina Gonzalez et al. (2007) compared the C8 to C18 FAME as solvents for epoxy resin pre-polymers, finding methyl caprylate to be an effective solvent, which suggests a path towards more sustainable solvent systems in industrial applications (Medina Gonzalez, Caro, Thiebaud-Roux, & Lacaze-Dufaure, 2007).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3/h3-10,16-17H,1-2H3;3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBDPQJOLOUJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68891-66-7, 68891-65-6 | |
Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68891-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl butyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68891-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellow solid (molecular weight 600-1400) or water-white to yellow liquid (molecular weight 360-560); [CHEMINFO] Liquid; [MSDSonline] | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane | |
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Record name | Bisphenol A epichlorohydrin polymer | |
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Product Name |
Genepoxide | |
CAS RN |
25068-38-6, 67989-52-0 | |
Record name | Bisphenol A epoxy resin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25068-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067989520 | |
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Record name | Genepoxide | |
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Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane | |
Source | EPA Chemicals under the TSCA | |
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Record name | Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin | |
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Record name | 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.541 | |
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Record name | 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane, reaction products with fatty acids, C18-unsatd., dimers | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.673 | |
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